![molecular formula C22H19NO2 B14066205 Ethyl 4-[(diphenylmethylidene)amino]benzoate CAS No. 102222-52-6](/img/structure/B14066205.png)
Ethyl 4-[(diphenylmethylidene)amino]benzoate
- Click on QUICK INQUIRY to receive a quote from our team of experts.
- With the quality product at a COMPETITIVE price, you can focus more on your research.
Overview
Description
Benzoic acid, 4-[(diphenylmethylene)amino]-, ethyl ester is an organic compound with the molecular formula C22H19NO2 It is a derivative of benzoic acid, where the hydrogen atom of the carboxyl group is replaced by an ethyl ester group, and the amino group is substituted with a diphenylmethylene group
Preparation Methods
Synthetic Routes and Reaction Conditions
The synthesis of benzoic acid, 4-[(diphenylmethylene)amino]-, ethyl ester typically involves the reaction of benzoic acid derivatives with ethyl alcohol in the presence of a catalyst. One common method is the esterification reaction, where benzoic acid is reacted with ethanol in the presence of a strong acid catalyst such as sulfuric acid. The reaction is typically carried out under reflux conditions to ensure complete conversion of the reactants to the desired ester product.
Industrial Production Methods
In an industrial setting, the production of benzoic acid, 4-[(diphenylmethylene)amino]-, ethyl ester may involve more advanced techniques such as continuous flow reactors and the use of more efficient catalysts to increase yield and reduce reaction time. The process may also include purification steps such as distillation and recrystallization to obtain a high-purity product.
Chemical Reactions Analysis
Types of Reactions
Benzoic acid, 4-[(diphenylmethylene)amino]-, ethyl ester can undergo various chemical reactions, including:
Oxidation: The compound can be oxidized to form corresponding carboxylic acids or other oxidized derivatives.
Reduction: Reduction reactions can convert the ester group to an alcohol group.
Substitution: The compound can undergo nucleophilic substitution reactions, where the ester group is replaced by other nucleophiles.
Common Reagents and Conditions
Oxidation: Common oxidizing agents include potassium permanganate (KMnO4) and chromium trioxide (CrO3).
Reduction: Reducing agents such as lithium aluminum hydride (LiAlH4) or sodium borohydride (NaBH4) are commonly used.
Substitution: Nucleophiles such as amines or thiols can be used in substitution reactions under basic or acidic conditions.
Major Products Formed
Oxidation: Benzoic acid derivatives or other oxidized products.
Reduction: Alcohol derivatives of the original ester.
Substitution: Various substituted benzoic acid derivatives depending on the nucleophile used.
Scientific Research Applications
Benzoic acid, 4-[(diphenylmethylene)amino]-, ethyl ester has several applications in scientific research:
Chemistry: Used as a reagent in organic synthesis and as a building block for more complex molecules.
Biology: Investigated for its potential biological activity and interactions with biomolecules.
Medicine: Explored for its potential therapeutic properties and as a precursor for drug development.
Industry: Utilized in the production of specialty chemicals and materials.
Mechanism of Action
The mechanism of action of benzoic acid, 4-[(diphenylmethylene)amino]-, ethyl ester involves its interaction with specific molecular targets and pathways. The compound can interact with enzymes and receptors, leading to changes in cellular processes. The exact molecular targets and pathways depend on the specific application and context in which the compound is used.
Comparison with Similar Compounds
Similar Compounds
Benzoic acid, 4-[(diphenylmethylene)amino]-, methyl ester: Similar structure but with a methyl ester group instead of an ethyl ester group.
Benzoic acid, 4-[(diphenylmethylene)amino]-, propyl ester: Similar structure but with a propyl ester group.
Uniqueness
Benzoic acid, 4-[(diphenylmethylene)amino]-, ethyl ester is unique due to its specific ester group, which can influence its chemical reactivity and physical properties. The ethyl ester group can provide different solubility and stability characteristics compared to other ester derivatives.
Properties
CAS No. |
102222-52-6 |
|---|---|
Molecular Formula |
C22H19NO2 |
Molecular Weight |
329.4 g/mol |
IUPAC Name |
ethyl 4-(benzhydrylideneamino)benzoate |
InChI |
InChI=1S/C22H19NO2/c1-2-25-22(24)19-13-15-20(16-14-19)23-21(17-9-5-3-6-10-17)18-11-7-4-8-12-18/h3-16H,2H2,1H3 |
InChI Key |
ZOSYUBNGVSGZJV-UHFFFAOYSA-N |
Canonical SMILES |
CCOC(=O)C1=CC=C(C=C1)N=C(C2=CC=CC=C2)C3=CC=CC=C3 |
Origin of Product |
United States |
Disclaimer and Information on In-Vitro Research Products
Please be aware that all articles and product information presented on BenchChem are intended solely for informational purposes. The products available for purchase on BenchChem are specifically designed for in-vitro studies, which are conducted outside of living organisms. In-vitro studies, derived from the Latin term "in glass," involve experiments performed in controlled laboratory settings using cells or tissues. It is important to note that these products are not categorized as medicines or drugs, and they have not received approval from the FDA for the prevention, treatment, or cure of any medical condition, ailment, or disease. We must emphasize that any form of bodily introduction of these products into humans or animals is strictly prohibited by law. It is essential to adhere to these guidelines to ensure compliance with legal and ethical standards in research and experimentation.


![(2S,3R,4R,5R)-2,4-bis(benzoyloxy)-5-[(benzoyloxy)methyl]-3-methyloxolan-3-yl benzoate](/img/structure/B14066130.png)
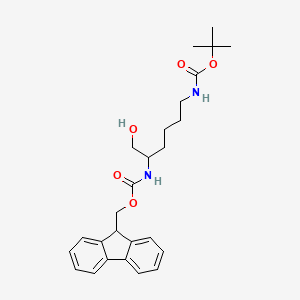
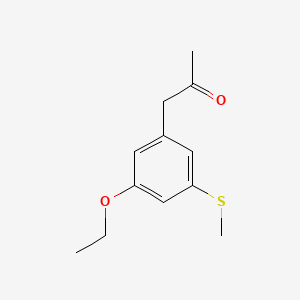
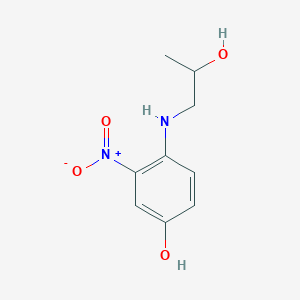
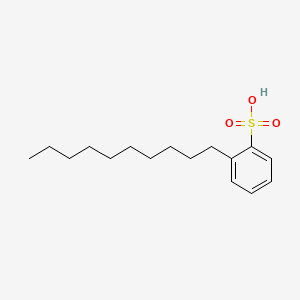
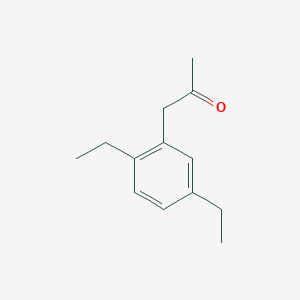

![(S)-5-(Diphenyl((trimethylsilyl)oxy)methyl)-2-(perfluorophenyl)-6,7-dihydro-5H-pyrrolo[2,1-c][1,2,4]triazol-2-ium tetrafluoroborate](/img/structure/B14066152.png)
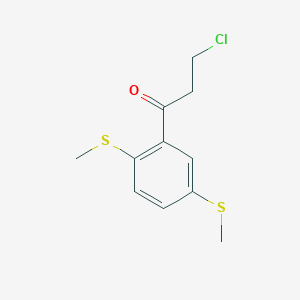




![[4-(Pentafluoroethoxy)phenyl]hydrazine](/img/structure/B14066200.png)
